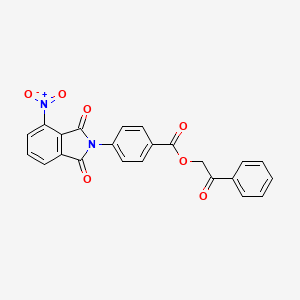

2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Description

Properties

Molecular Formula |

C23H14N2O7 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

phenacyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |

InChI |

InChI=1S/C23H14N2O7/c26-19(14-5-2-1-3-6-14)13-32-23(29)15-9-11-16(12-10-15)24-21(27)17-7-4-8-18(25(30)31)20(17)22(24)28/h1-12H,13H2 |

InChI Key |

WOMSHVZDJQSXIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 4-Nitro-1,3-Dioxoisoindole Moiety

The 4-nitro-1,3-dioxoisoindole core is synthesized from 4-nitrophthalic anhydride. Reacting 4-nitrophthalic anhydride with 4-aminobenzoic acid in refluxing acetic acid yields the amide-acid intermediate (Scheme 1). Cyclization under acidic conditions (e.g., concentrated H<sub>2</sub>SO<sub>4</sub>) forms the isoindole ring, producing 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid.

Scheme 1 :

Esterification with 2-Oxo-2-Phenylethanol

The carboxylic acid group is activated for esterification via conversion to an acid chloride. Treatment with thionyl chloride (SOCl<sub>2</sub>) in dichloromethane generates the corresponding acid chloride, which is subsequently reacted with 2-oxo-2-phenylethanol in the presence of triethylamine (Et<sub>3</sub>N) to yield the target ester.

Optimized Conditions :

-

Solvent : Anhydrous dichloromethane

-

Temperature : 0°C to room temperature

-

Yield : 68–72% after purification by recrystallization (ethyl acetate/hexane).

Alternative Synthetic Strategies

Transesterification of Methyl Ester Intermediates

Methyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate serves as a precursor for transesterification. Reacting the methyl ester with 2-oxo-2-phenylethanol in toluene under acid catalysis (e.g., p-toluenesulfonic acid) at reflux affords the target compound. However, this method yields lower efficiency (45–50%) due to steric hindrance.

Coupling Reagent-Mediated Esterification

Employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) facilitates direct esterification of the benzoic acid intermediate. This approach avoids the need for acid chloride formation and achieves comparable yields (70–75%).

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : ν(C=O) ester at 1725 cm<sup>−1</sup>, ν(C=O) isoindole at 1700 cm<sup>−1</sup>, and ν(NO<sub>2</sub>) at 1530 cm<sup>−1</sup>.

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 8.30–8.25 (m, 2H, isoindole-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 5.85 (s, 2H, OCH<sub>2</sub>CO), 3.90 (s, 2H, COCH<sub>2</sub>Ph).

-

<sup>13</sup>C NMR : δ 190.7 (C=O, ketone), 165.3 (C=O, ester), 160.1 (C=O, isoindole).

Crystallographic Insights

Single-crystal X-ray diffraction of analogous esters reveals planar aryl ketone and ester units with near-orthogonal orientation (88.6° dihedral angle). Intermolecular C–H···O and π–π interactions stabilize the crystal lattice.

Challenges and Optimization

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their differences:

*Calculated based on structural similarity to and .

Key Observations:

- Nitro Substitution : The 4-nitro group on the isoindole (shared with and ) introduces electron deficiency, which may stabilize the molecule or modulate reactivity in biological systems .

- Isoindole Modifications : Methyl substitution () or absence of nitro groups () alters steric and electronic properties, affecting binding or toxicity profiles .

Genotoxicity Profile:

Compounds with the 1,3-dioxo-isoindol-2-yl moiety (e.g., C1–C6 in and ) exhibit lower genotoxicity than hydroxyurea (HU), a standard sickle cell disease (SCD) therapy. For example:

- HU : Induced 7.8–33.7 micronucleated reticulocytes (MNRET)/1,000 cells at 12.5–100 mg/kg.

- C1–C6 analogs : Showed <6 MNRET/1,000 cells at the same doses, indicating superior safety .

While the target compound’s genotoxicity is unreported, its structural similarity to C1–C6 (nitro-substituted isoindole esters) suggests it may follow this trend. However, the phenyl group in its ester could introduce novel metabolic pathways requiring further evaluation.

Anti-Inflammatory Potential:

and highlight that lipophilic modifications to isoindole derivatives (e.g., hydrophobic esters or hydrazides) enhance anti-inflammatory activity by improving TNF-α inhibition. The target compound’s phenyl group may similarly boost lipophilicity and potency compared to simpler esters like acetate .

Physicochemical Properties

- Solubility : The free carboxylic acid () has higher aqueous solubility than esterified analogs. The target compound’s phenyl group likely reduces solubility, necessitating formulation strategies for bioavailability .

- Stability : Nitro groups can confer photolytic or metabolic instability, but the isoindole core’s rigidity () may offset this.

Biological Activity

The compound 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic molecule with notable potential in medicinal chemistry. Its molecular formula is and it has been the subject of various studies focusing on its biological activities, particularly its anti-inflammatory and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Molecular Structure

The compound features a unique structure characterized by:

- Phenylethyl group : Contributing to hydrophobic interactions.

- Nitro-substituted isoindole moiety : Implicated in biological activity.

- Benzoate functionality : Enhancing solubility and stability.

| Property | Value |

|---|---|

| Molecular Formula | C24H16N2O7 |

| Molecular Weight | 444.393 g/mol |

| CAS Number | 335390-89-1 |

Anti-inflammatory Activity

Research indicates that compounds similar to 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial for reducing inflammation and pain.

Case Study: COX Inhibition

In a study evaluating the COX inhibitory activity of various derivatives, it was found that certain structural modifications yielded compounds with up to 47.1% COX-2 inhibition at a concentration of 20 μM. This suggests that similar modifications could enhance the efficacy of our compound in inflammatory conditions .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It has been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings

A series of derivatives were synthesized and tested for antibacterial properties. Some displayed comparable or superior activity to established antibiotics such as norfloxacin and chloramphenicol .

Antifungal Activity

In addition to antibacterial effects, the compound's antifungal properties were evaluated against strains like Candida albicans. The results indicated that certain derivatives exhibited promising antifungal activity, suggesting potential applications in treating fungal infections .

The proposed mechanism of action for the biological activities of 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves:

- Inhibition of COX Enzymes : Reducing prostaglandin synthesis.

- Disruption of Bacterial Cell Walls : Leading to cell lysis.

- Interference with Fungal Cell Membranes : Causing leakage and cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-oxo-2-phenylethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate?

- Methodological Answer : The compound can be synthesized via condensation reactions between phthalimide derivatives and aromatic carboxylic acids. For example, sulfonamide derivatives of similar structures (e.g., 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide) are prepared by reacting sulfanilamide with phthalic acid in DMF under reflux or microwave conditions. Microwave synthesis significantly improves yield (e.g., 88% vs. 50% for conventional methods) due to enhanced reaction kinetics and reduced side reactions . Key steps include purification via crystallization and characterization using TLC, NMR, and IR spectroscopy .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with solvent systems like petroleum ether:ethyl acetate (9:1). Structural confirmation relies on:

- 1H/13C-NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), carbonyl groups (δ 165–175 ppm), and nitro substituents (δ 150–160 ppm) .

- IR Spectroscopy : Absorption bands for C=O (1700–1750 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and S=O (1150–1250 cm⁻¹) in related compounds .

- Melting Point Analysis : Consistency with literature values (e.g., 278–280°C for analogs) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the synthesis of phthalimide-containing derivatives like this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions by stabilizing intermediates. Reflux conditions (100–120°C) promote esterification and amidation, while microwave irradiation reduces reaction time (e.g., from 6 hours to 20 minutes) and improves yield via uniform heating . For example, microwave-assisted synthesis of 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide achieved 97% yield vs. 91% under conventional reflux .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting of aromatic proton signals) can arise from tautomerism or impurities. Solutions include:

- Tautomer Analysis : Computational modeling (DFT) or variable-temperature NMR to identify dominant tautomeric forms .

- Purification : Repeated crystallization or column chromatography to isolate the target compound from byproducts .

- Cross-Validation : Comparing experimental data with synthesized analogs (e.g., 4-nitro-substituted isoindole derivatives) .

Q. How can molecular docking studies predict the bioactivity of this compound?

- Methodological Answer : Molecular docking (using software like AutoDock Vina) evaluates binding affinity to target proteins (e.g., bovine serum albumin or anticonvulsant receptors). For example, analogs such as 4-(1,3-dioxo-isoindol-2-yl)-N′-benzohydrazide showed strong binding to BSA via hydrophobic interactions and hydrogen bonding, validated by fluorescence quenching and thermodynamic parameters (ΔG = −28 kJ/mol) .

Q. What are the challenges in scaling up laboratory-scale synthesis for preclinical studies?

- Methodological Answer : Key challenges include:

- Yield Optimization : Transitioning from microwave (small-scale) to conventional reactors may reduce efficiency. Continuous flow systems can mitigate this .

- Purification : Scaling crystallization requires solvent optimization (e.g., ethanol/water mixtures for sodium salts of isoindole derivatives) .

- Safety : Handling nitro groups (potential explosivity) requires controlled temperatures and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.